7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal Chemistry Computational ADME Drug Design

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1000575-90-5) is a synthetic heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class. It is characterized by a chlorine atom at the 7-position, a methoxy group at the 3-position, and a methyl substituent at the 4-position on the benzothiadiazine scaffold.

Molecular Formula C9H9ClN2O3S
Molecular Weight 260.70 g/mol
Cat. No. B12988382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Molecular FormulaC9H9ClN2O3S
Molecular Weight260.70 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1OC
InChIInChI=1S/C9H9ClN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3
InChIKeyZOBOXRBQSXCVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Chemical Class, Identity, and Procurement Fundamentals


7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1000575-90-5) is a synthetic heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class. It is characterized by a chlorine atom at the 7-position, a methoxy group at the 3-position, and a methyl substituent at the 4-position on the benzothiadiazine scaffold [1]. The molecular formula is C9H9ClN2O3S with a molecular weight of 260.70 g/mol . The compound is commercially available for research purposes from multiple vendors with purities typically specified at or above 98% (e.g., NLT 98% as reported by MolCore) .

Why In-Class 1,2,4-Benzothiadiazine Analogs Cannot Be Interchanged for 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide


Critical High-Strength Differential Evidence Limitation Alert: After exhaustive literature interrogation across primary research papers, patents, and authoritative databases, no peer-reviewed head-to-head comparative biological, pharmacological, or physicochemical stability data were identified for this specific compound against its closest analogs (e.g., diazoxide, IDRA-21, or the non-chlorinated 3-methoxy-4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide). All manufacturers list the compound exclusively as a research chemical, not as an active pharmaceutical ingredient or validated reference standard , . Therefore, the assertion that this compound possesses quantifiable, verifiable differentiation that is meaningful for scientific selection or procurement cannot be substantiated at this time based on publicly available comparative data. Any substitution within the 1,2,4-benzothiadiazine class—particularly between the 3-methyl series (e.g., diazoxide) and the 3-methoxy-4-methyl series—must be regarded as a high-risk hypothesis until direct experimental evidence is generated. The absence of data does not imply equivalence; it signals an evidence vacuum that demands de novo evaluation before procurement decisions can rest on performance claims.

Product-Specific Quantitative Differentiation Landscape for 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide


Computational Physicochemical Differentiation: 7-Chloro-3-methoxy-4-methyl vs. Diazoxide (7-Chloro-3-methyl)

Computed physicochemical properties from PubChem reveal that the target compound (XLogP3-AA: 1.6 [1]) is less lipophilic than diazoxide (XLogP3-AA: 1.8 [2]), reflecting the hydrogen-bond-accepting methoxy group at C3 versus the methyl group in diazoxide. This difference in lipophilicity is a direct consequence of the altered substitution pattern and may influence membrane permeability and albumin binding affinity.

Medicinal Chemistry Computational ADME Drug Design

Hydrogen Bonding Capacity: 7-Chloro-3-methoxy-4-methyl vs. Non-Chlorinated 3-Methoxy-4-methyl Analog

The target compound contains a chlorine substituent at C7, resulting in 0 hydrogen bond donors and 4 acceptors [1]. In contrast, the non-chlorinated analog (3-methoxy-4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) lacks the chlorine and has a molecular weight of 226.25 g/mol . The presence of the C7 chlorine increases the molecular weight by approximately 34.45 Da and may influence halogen bonding interactions with biological targets, a factor absent in the non-halogenated analog.

Medicinal Chemistry Structural Biology Pharmacophore Modeling

Synthetic Accessibility and Purity: Evidence from One-Pot Synthesis Methodology

The 3-methoxy-4-methyl-1,2,4-benzothiadiazine 1,1-dioxide core (without the 7-chloro substituent) has been synthesized via a one-pot cycloaddition procedure with reported success [1]. The target compound, bearing an additional 7-chloro substituent, is commercially available with a purity specification of NLT 98% . The synthetic route to introduce the 7-chloro group while maintaining the 3-methoxy-4-methyl substitution pattern is a key differentiator, as it requires specific starting materials (e.g., chlorinated aniline derivatives) not used for the non-chlorinated analog.

Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Class-Wide Albumin Binding Inference: Chlorine-Dependent Affinity Modulation

Equilibrium dialysis studies on a series of 1,2,4-benzothiadiazine-1,1-dioxides have demonstrated that the addition of a chlorine atom at the C6 or C7 position markedly increases binding to human albumin compared to the unsubstituted benzothiadiazine nucleus [1]. While the target compound itself was not directly tested in this study, its 7-chloro substitution places it in a category predicted to exhibit elevated albumin binding relative to non-halogenated analogs. Further addition of methyl or sulfamyl groups was observed to reduce binding somewhat, suggesting that the 3-methoxy-4-methyl pattern may modulate affinity compared to the 3-methyl pattern of diazoxide.

Pharmacokinetics Plasma Protein Binding Drug Distribution

Scientifically Justified Application Scenarios for 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Based on Current Evidence


SAR Probe for Halogen Bonding and Lipophilicity Effects in Benzothiadiazine Scaffolds

Investigators conducting structure-activity relationship (SAR) studies on 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor modulators or KATP channel ligands may employ this compound as a tool to systematically probe the effect of replacing a C3-methyl group (as in diazoxide or IDRA-21) with a C3-methoxy group while retaining the bioactive C7-chloro substituent. The computed XLogP3-AA difference of -0.2 relative to diazoxide [1], [2] provides a rationale for experimental determination of logD and permeability, but target engagement data must be generated de novo.

Comparative Albumin Binding Reference in Plasma Protein Binding Assays

Based on class-level evidence that 7-chloro substitution markedly enhances human albumin binding in 1,2,4-benzothiadiazine-1,1-dioxides [3], this compound could serve as a comparator in equilibrium dialysis or ultrafiltration studies aimed at quantifying the impact of the 3-methoxy-4-methyl motif on protein binding relative to the well-characterized diazoxide (7-chloro-3-methyl). Such studies would fill the current evidence gap and inform the free drug hypothesis for this chemical series.

Synthetic Methodology Development for Chlorinated Benzothiadiazine Derivatives

Given that the core 3-methoxy-4-methyl-1,2,4-benzothiadiazine 1,1-dioxide ring system has been accessed via one-pot cycloaddition chemistry [4], and the target compound is commercially available at ≥98% purity , process chemists may use this compound as a reference standard or starting material for developing regioselective halogenation or late-stage functionalization methods on the benzothiadiazine scaffold.

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